molecular formula C9H14N2O6 B1295532 Diethyl malonyldicarbamate CAS No. 49754-15-6

Diethyl malonyldicarbamate

Cat. No.: B1295532
CAS No.: 49754-15-6
M. Wt: 246.22 g/mol
InChI Key: DPOPJTBOMCSYAQ-UHFFFAOYSA-N
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Description

Diethyl malonyldicarbamate is an organic compound with the molecular formula C9H14N2O6. It is a derivative of malonic acid and is characterized by the presence of two carbamate groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl malonyldicarbamate can be synthesized through the reaction of malonic acid with urethaneThe reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Diethyl malonyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Diethyl malonyldicarbamate finds applications in diverse scientific research fields:

Mechanism of Action

The mechanism of action of diethyl malonyldicarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Diethyl malonate: A similar compound with two ester groups instead of carbamate groups.

    Dimethyl malonate: Another derivative of malonic acid with methyl ester groups.

    Diethyl carbonate: A related compound with carbonate groups.

Uniqueness: Diethyl malonyldicarbamate is unique due to the presence of carbamate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOPJTBOMCSYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198021
Record name Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49754-15-6
Record name Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With a mortar and pestle 10.40 g (0.100 mole) of malonic acid and 18.00 g (0.210 mole) of ethyl carbamate were ground to a fine powder. This powder was placed in a flask, and 16.0 mL (0.167 mole) of phosphorus oxychloride was added. This mixture was heated at 80° C. until the evolution of gas ceased. After this reaction mixture had cooled to ambient temperature, 210 mL of water was added. When the stiff glassy mixture became fluid, it was extracted with ethyl acetate. The combined extracts were washed in succession with saturated aqueous solutions of sodium bicarbonate and sodium chloride and were then dried over anhydrous magnesium sulfate and filtered. The solution was filtered through a short column of silica gel, which was eluted with ethyl acetate. The solvent was then evaporated under reduced pressure, leaving a crystalline mass of malonyldiurethane weighing 10.62 g. The NMR spectrum was consistent with the proposed structure.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four

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